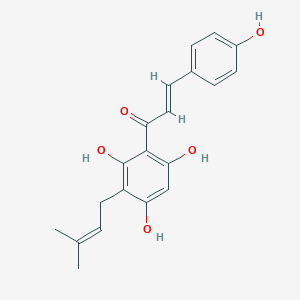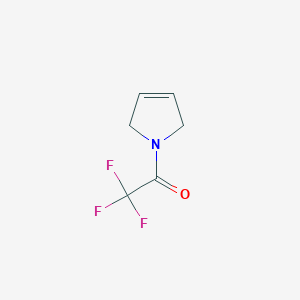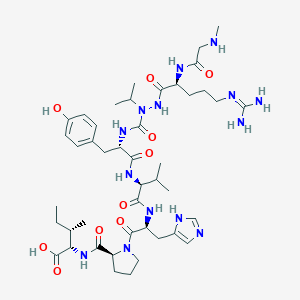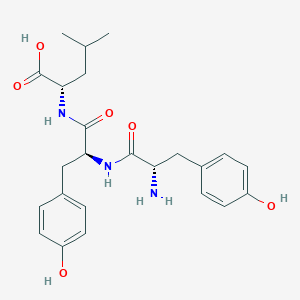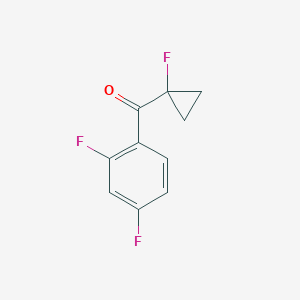
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone, also known as DFCP-M, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery.
Mechanism Of Action
The mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
Biochemical And Physiological Effects
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone.
Advantages And Limitations For Lab Experiments
One advantage of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its high potency against cancer cells, bacteria, and viruses. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its limited solubility in water, which may make it difficult to administer in certain applications.
Future Directions
There are several future directions for the study of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone. One area of research is the development of new formulations of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone and its potential applications in drug discovery. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in humans.
Synthesis Methods
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylboronic acid with 1-fluorocyclopropylketone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in high yield and purity.
Scientific Research Applications
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been the subject of several scientific studies due to its potential as a drug candidate. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has demonstrated activity against bacteria and viruses, making it a promising candidate for the development of new antimicrobial agents.
properties
CAS RN |
117292-27-0 |
|---|---|
Product Name |
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone |
Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-(1-fluorocyclopropyl)methanone |
InChI |
InChI=1S/C10H7F3O/c11-6-1-2-7(8(12)5-6)9(14)10(13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
PKVHXQXYPSXFJJ-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
Canonical SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
synonyms |
Methanone, (2,4-difluorophenyl)(1-fluorocyclopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



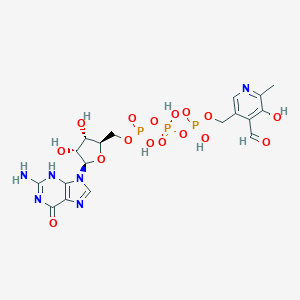
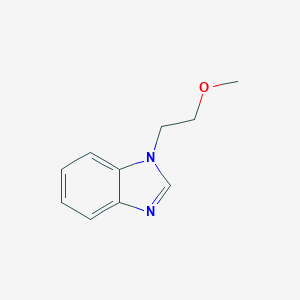
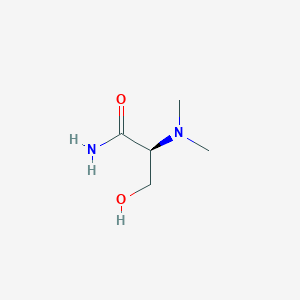
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
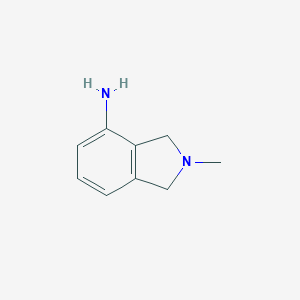
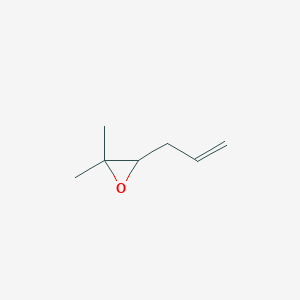
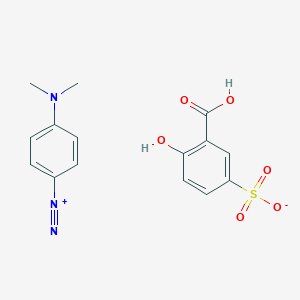


![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
